molecular formula C17H27NO4Si B15219267 Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate

Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate

Cat. No.: B15219267
M. Wt: 337.5 g/mol
InChI Key: YROPBIGCNIQCDD-OAHLLOKOSA-N
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Description

Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Formation of the Carbamate: The protected intermediate is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected hydroxyl compounds.

Scientific Research Applications

Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality, preventing unwanted reactions during synthetic steps. The benzyl carbamate moiety can be selectively removed under mild conditions, allowing for the controlled release of the protected amine or hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate is unique due to the presence of both the TBDMS and benzyl carbamate groups, providing dual protection and selective deprotection options. This makes it particularly useful in complex synthetic routes where orthogonal protection strategies are required .

Properties

Molecular Formula

C17H27NO4Si

Molecular Weight

337.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H27NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-11,15H,12-13H2,1-5H3,(H,18,20)/t15-/m1/s1

InChI Key

YROPBIGCNIQCDD-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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